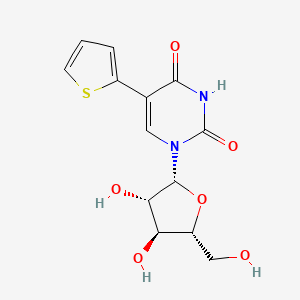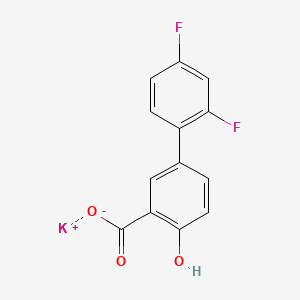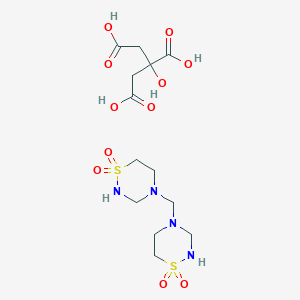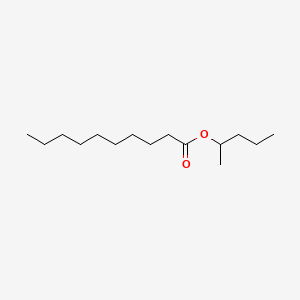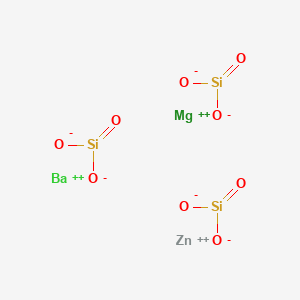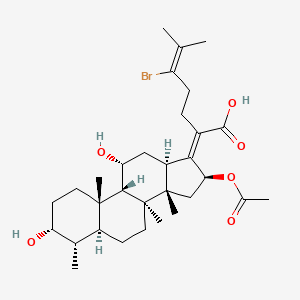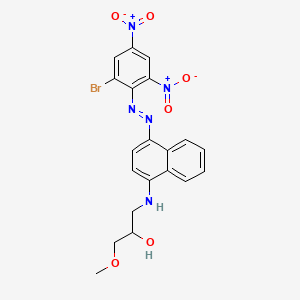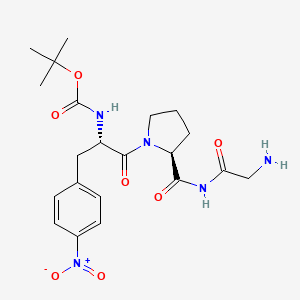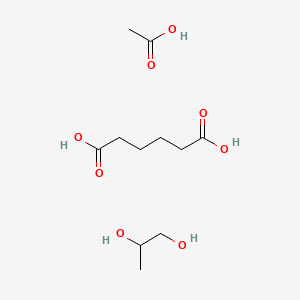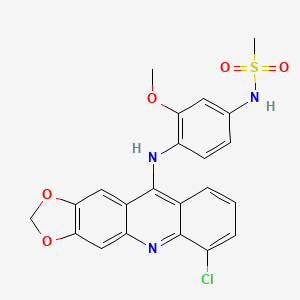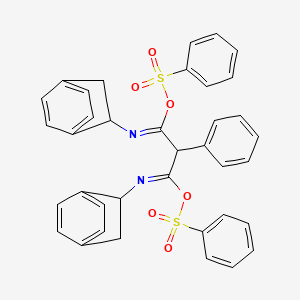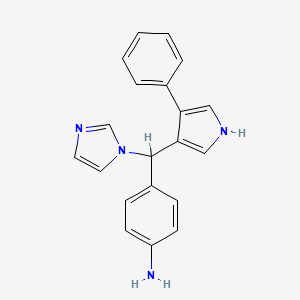
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole and pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzenamine, followed by further reactions to introduce the pyrrole group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyrrole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole and pyrrole moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar in structure but lacks the pyrrole group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of the pyrrole moiety.
Benzenamine, 4-(1H-imidazol-1-yl)-N,N-bis[4-(1H-imidazol-1-yl)phenyl]-: Features multiple imidazole groups.
Uniqueness
Benzenamine, 4-(1H-imidazol-1-yl(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to the presence of both imidazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
170938-58-6 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-[imidazol-1-yl-(4-phenyl-1H-pyrrol-3-yl)methyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-8-6-16(7-9-17)20(24-11-10-22-14-24)19-13-23-12-18(19)15-4-2-1-3-5-15/h1-14,20,23H,21H2 |
InChIキー |
WHBXFKZDJXQRSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)N)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


